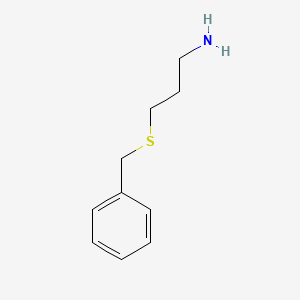

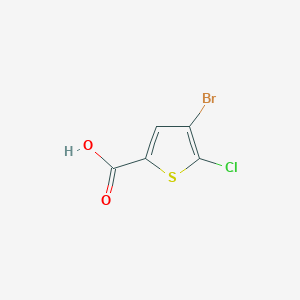

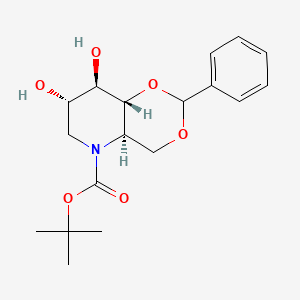

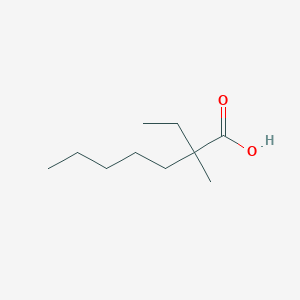

![molecular formula C11H15NS B1284122 N-[2-(Phenylthio)ethyl]-2-propen-1-amine CAS No. 188642-29-7](/img/structure/B1284122.png)

N-[2-(Phenylthio)ethyl]-2-propen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" is not directly mentioned in the provided papers. However, the papers discuss various related amines and their synthesis, which can provide insights into the synthesis and properties of structurally similar compounds. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in the preparation of an antibiotic is described, highlighting the importance of stereochemistry in amine synthesis . Additionally, the synthesis of N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and their dopamine receptor affinities are reported, indicating the biological relevance of such compounds .

Synthesis Analysis

The synthesis of related amines often involves multi-step processes that include key reactions such as Michael addition, alkylation, and condensation. For example, the asymmetric Michael addition and stereoselective alkylation are crucial steps in the synthesis of a pyrrolidinyl-ethylamine derivative . Similarly, the condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol is used to synthesize a benzothiazol-2-amine derivative . These methods could potentially be adapted for the synthesis of "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of amines is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry. For instance, the structure of a chiral N-substituted amide was determined by NMR spectroscopy and X-ray crystallography . These techniques could be employed to analyze the molecular structure of "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" once synthesized.

Chemical Reactions Analysis

Amines can participate in various chemical reactions, including domino reactions, which are a sequence of two or more bond-forming transformations that occur under the same reaction conditions. An example is the synthesis of N-substituted 1,4-dihydropyridines from salicaldehydes, ethyl propiolate, and amines . Such reactions could be explored for "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" to create complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the introduction of a 2-phenylethyl group on the nitrogen atom of certain amines can increase liposolubility and receptor binding affinity . The properties of "N-[2-(Phenylthio)ethyl]-2-propen-1-amine" would likely be affected by the phenylthio group and the propenylamine moiety, which could be investigated through experimental studies.

Wissenschaftliche Forschungsanwendungen

Protecting Group in Synthesis of Thymidine Analogues :

- N-[2-(Phenylthio)ethyl]-2-propen-1-amine has been utilized as a novel two-stage base protecting group for the thymine residue in the synthesis of sugar-modified thymidine derivatives. This approach allows for selective O-alkylation of ribose moieties while avoiding base alkylations, and the protecting group can be completely removed after oxidation to sulfone (D’Onofrio et al., 2006).

Antimicrobial Activity of Thiophene Derivatives :

- Derivatives of 2-aminothiophenes, which include structures related to N-[2-(Phenylthio)ethyl]-2-propen-1-amine, have been studied for their antimicrobial properties. These compounds exhibit various biological activities such as antimicrobial, antifungal, and anti-inflammatory effects (Prasad et al., 2017).

Catalysis in Ethylene Polymerization :

- N-[2-(Phenylthio)ethyl]-2-propen-1-amine-related compounds have been used in heterobimetallic titanium-chromium catalysts for ethylene polymerization. These complexes produce linear low-density polyethylenes with exclusive n-butyl branches, demonstrating the compound's role in influencing polymer properties (Liu et al., 2014).

Bioconjugation in Aqueous Media :

- Research on the mechanism of amide formation in aqueous media using compounds related to N-[2-(Phenylthio)ethyl]-2-propen-1-amine has been conducted. These studies are significant for understanding bioconjugation processes, which are crucial in biochemical and pharmaceutical research (Nakajima & Ikada, 1995).

Peptide Synthesis :

- N-[2-(Phenylthio)ethyl]-2-propen-1-amine derivatives have been evaluated as reagents for amine protection during peptide synthesis. This process is vital for the controlled assembly of peptides, which have broad applications in drug development and biological studies (Ramage et al., 1985).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-phenylsulfanylethyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHFVIOFPSTOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCSC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571328 |

Source

|

| Record name | N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Phenylthio)ethyl]-2-propen-1-amine | |

CAS RN |

188642-29-7 |

Source

|

| Record name | N-[2-(Phenylsulfanyl)ethyl]prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

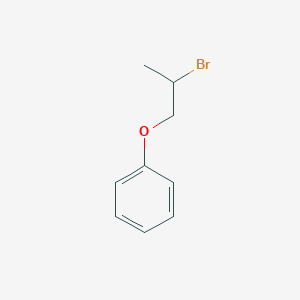

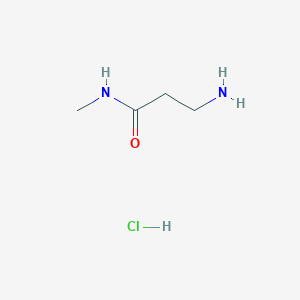

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)